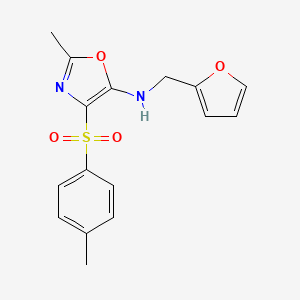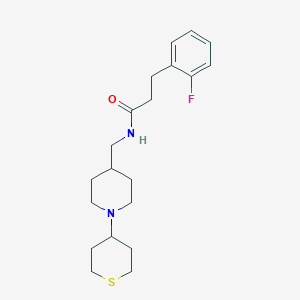
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that integrates several distinct functional groups, showcasing a furan, pyrazole, thiadiazole, and carboxamide. This unique structure is indicative of the compound's potential versatility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide generally involves multi-step procedures:
Starting Materials: : Typically, furan-3-carbaldehyde, 4-propylthiosemicarbazide, and 1-(2-bromoethyl)-1H-pyrazole are chosen as the core starting materials.
Step 1 Formation of Pyrazole Intermediate: : 1-(2-bromoethyl)-1H-pyrazole is synthesized by reacting 4-propylthiosemicarbazide with appropriate reagents under controlled conditions.
Step 2 Thiadiazole Ring Formation: : The thiadiazole ring is then constructed via a cyclization reaction that incorporates sulfur sources and is catalyzed under specific thermal conditions.
Step 3 Linking to Furan Group: : Finally, the furan moiety is introduced by coupling with furan-3-carbaldehyde under catalytic conditions to form the complete compound.
Industrial Production Methods
In an industrial setting, larger-scale production adheres to similar steps, but employs optimized reaction conditions and catalysts to maximize yield and purity. Continuous-flow reactors and automated synthesis platforms might be utilized to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The furan ring can undergo oxidation to form furan-3-ol derivatives.
Reduction: : The compound's pyrazole and thiadiazole rings can participate in reduction reactions to yield partially saturated intermediates.
Substitution: : The carboxamide group can undergo nucleophilic substitution, reacting with various nucleophiles to produce a diverse array of derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: : Halides, amines, thiols.
Major Products Formed
From Oxidation: : Furan-3-ol derivatives.
From Reduction: : Reduced pyrazole-thiadiazole derivatives.
From Substitution: : Various amides, thioethers, and other functionalized products.
Applications De Recherche Scientifique
Chemistry
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for synthesizing more complex organic molecules.
Biology
In biological studies, its unique structure allows it to act as a probe for enzyme inhibition or as a ligand in receptor binding studies.
Medicine
Pharmacological research explores its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry
The compound's stability and reactivity make it valuable in developing new materials and in agrochemical formulations.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with enzymes and receptors at a molecular level. Its carboxamide group can form hydrogen bonds with active site residues, while the thiadiazole and pyrazole rings engage in π-stacking interactions. These interactions can inhibit enzymatic activity or modulate receptor functions, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Unique Aspects
The combination of furan, pyrazole, and thiadiazole rings in one molecule is uncommon, providing a versatile scaffold for further functionalization.
Similar Compounds
Furanylpyrazoles: : Similar in the pyrazole and furan structure but lacking the thiadiazole ring.
Thiadiazolecarboxamides: : Contain the thiadiazole and carboxamide groups but may not have the pyrazole or furan moieties.
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its multifaceted reactivity and potential across various fields of scientific inquiry.
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-2-3-13-14(23-19-18-13)15(21)16-5-6-20-9-12(8-17-20)11-4-7-22-10-11/h4,7-10H,2-3,5-6H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXCRMHIYCRPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2997765.png)
![1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2997767.png)

![N-[1-[(3-Cyanophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2997769.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2997772.png)


![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)
![[(1S)-2-Methylidenecyclopropyl]methanol](/img/structure/B2997778.png)


![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2997784.png)
